molecular formula C20H23N3O3 B2364924 N-cyclopropyl-2-(4-(3-(2-phenoxyethyl)ureido)phenyl)acetamide CAS No. 1396811-84-9

N-cyclopropyl-2-(4-(3-(2-phenoxyethyl)ureido)phenyl)acetamide

Cat. No. B2364924
CAS RN: 1396811-84-9
M. Wt: 353.422
InChI Key: JTRWSIXODFOURX-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-(3-(2-phenoxyethyl)ureido)phenyl)acetamide, also known as CP-690,550, is a small molecule drug that has shown promising results in various scientific research applications. This compound belongs to the class of Janus kinase (JAK) inhibitors and has been studied extensively for its potential therapeutic applications in various diseases.

Scientific Research Applications

Chemical Biology and Mechanistic Studies

Beyond its therapeutic applications, CPUPA serves as a valuable tool for chemical biology research. Scientists study its interactions with cellular components, receptors, and enzymes. Mechanistic studies provide insights into its mode of action, aiding drug design and optimization.

properties

IUPAC Name

N-cyclopropyl-2-[4-(2-phenoxyethylcarbamoylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c24-19(22-16-10-11-16)14-15-6-8-17(9-7-15)23-20(25)21-12-13-26-18-4-2-1-3-5-18/h1-9,16H,10-14H2,(H,22,24)(H2,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRWSIXODFOURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)NCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(4-(3-(2-phenoxyethyl)ureido)phenyl)acetamide

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